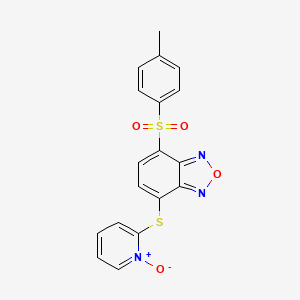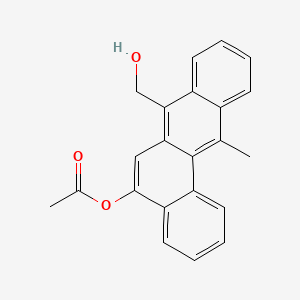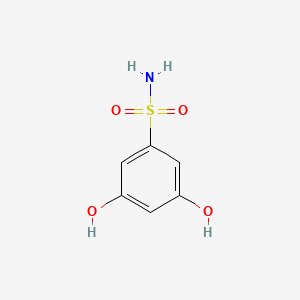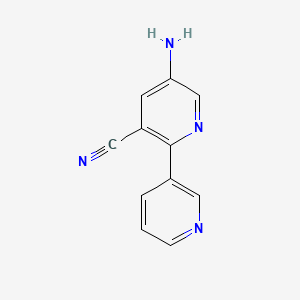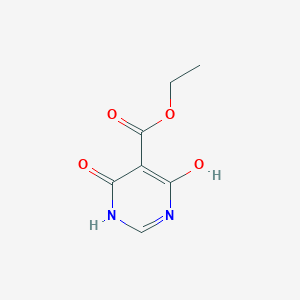
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate is a pyrimidine derivative with significant importance in various scientific fields. Pyrimidine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential pharmacological properties and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dihydroxypyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine-5-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: The hydroxyl groups at positions 4 and 6 can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include pyrimidine-5-carboxylic acids, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and DNA/RNA interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 4,6-dihydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. It also interacts with various signaling pathways, leading to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate
- Ethyl 4,6-dichloropyrimidine-5-carboxylate
- Ethyl 2,4-dihydroxypyrimidine-5-carboxylate
Uniqueness
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydroxyl and ester functionalities, making it versatile for various synthetic and pharmacological applications .
Propriétés
Formule moléculaire |
C7H8N2O4 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7(12)4-5(10)8-3-9-6(4)11/h3H,2H2,1H3,(H2,8,9,10,11) |
Clé InChI |
XGOICAQCZCHLQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CNC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



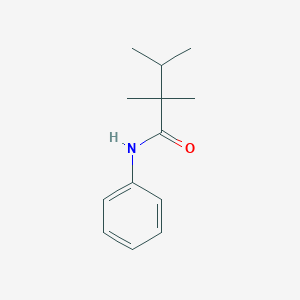

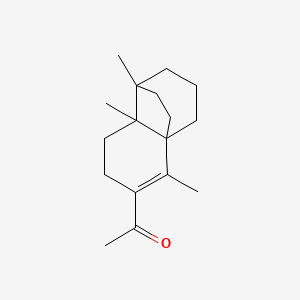

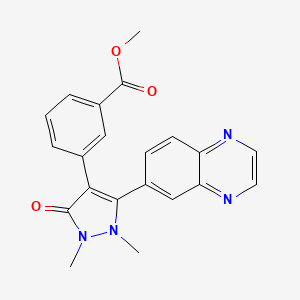
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
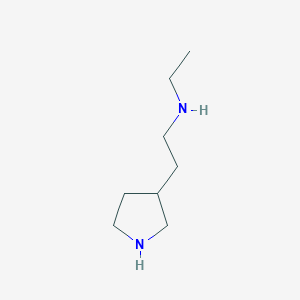
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
